molecular formula C12H13NO2 B094150 1,5-Diacetylindoline CAS No. 16078-35-6

1,5-Diacetylindoline

Cat. No.: B094150
CAS No.: 16078-35-6
M. Wt: 203.24 g/mol
InChI Key: DDTZNSOMVMYKHA-UHFFFAOYSA-N
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Description

1,5-Diacetylindoline is an organic compound with the molecular formula C12H13NO2. It is a derivative of indole, a naturally occurring heterocyclic compound found in both plants and animals. This compound is characterized by the presence of two acetyl groups attached to the nitrogen atom and the carbon atom at position 5 of the indoline ring. It appears as a yellow to orange colored powder and is used extensively in various scientific research applications .

Mechanism of Action

Target of Action

1,5-Diacetylindoline is a derivative of indole, a naturally occurring heterocyclic organic compound found in both plants and animals It has been used as a reactant for the preparation of 5-ht1b receptor antagonists . The 5-HT1B receptor is a subtype of the 5-HT receptor that binds the neurotransmitter serotonin, and it plays a significant role in the serotonin system .

Mode of Action

It is known to be a reactant in α-arylation reactions . Arylation is a chemical process that introduces an aryl group into a molecule, which can significantly alter the molecule’s properties and interactions .

Biochemical Pathways

This compound is involved in the synthesis of N-(1-benzo[1,3]dioxol-5-yl)ethyl-, N-[1-(2,3-dihydro-benzofuran-5-yl)ethyl-, and N-[1-(2,3-dihydro-1H-indol-5-yl)ethylacrylamides as KCNQ2 opener agents . These compounds are known to affect the KCNQ2 potassium channel, which plays a crucial role in neuronal excitability . Additionally, indole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The compound’s molecular weight (20324 g/mol) and its solid form at room temperature could potentially influence its bioavailability and pharmacokinetic profile.

Result of Action

As a reactant in the synthesis of various compounds, it contributes to the biological activities of these resultant molecules . For instance, it has been used in the preparation of 1-acyl-7-nitroindolines as L-glutamate photoreleasing agents in cerebellar granule neurons .

Biochemical Analysis

Biochemical Properties

1,5-Diacetylindoline is known to be a reactant for α-arylation reactions . It is also used in the preparation of 5-HT1B receptor antagonists . Furthermore, it is involved in the synthesis of N-(1-benzo[1,3]dioxol-5-yl)ethyl-, N-[1-(2,3-dihydro-benzofuran-5-yl)ethyl-, and N-[1-(2,3-dihydro-1H-indol-5-yl)ethylacrylamides as KCNQ2 opener agents . These interactions suggest that this compound may interact with various enzymes, proteins, and other biomolecules, although specific details of these interactions are not currently available.

Molecular Mechanism

It is known to participate in α-arylation reactions , suggesting that it may interact with biomolecules through binding interactions

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Diacetylindoline can be synthesized through several synthetic routes. One common method involves the acetylation of indoline using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

1,5-Diacetylindoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

1,5-Diacetylindoline can be compared with other indoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

1-(1-acetyl-2,3-dihydroindol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8(14)10-3-4-12-11(7-10)5-6-13(12)9(2)15/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDTZNSOMVMYKHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390995
Record name 1,5-Diacetylindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16078-35-6
Record name 1-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)ethanone
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URL https://commonchemistry.cas.org/detail?cas_rn=16078-35-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Diacetylindoline
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Record name 1,5-Diacetylindoline
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Synthesis routes and methods

Procedure details

Microanalyses were carried out by MEDAC Ltd., Brunel University, Uxbridge, U.K. Amino acid analyses were performed at the Department of Biochemistry, University of Cambridge, using a Pharmacia AlphaPlus Analyser with ninhydrin detection. 1H NMR spectra were determined in CDCl3 with tetramethylsilane as internal standard unless otherwise stated on JEOL FX90Q, Bruker AM 400WB or Varian Unity Plus 500 spectrometers. The 13C NMR spectrum was determined on a Bruker AM 400WB spectrometer. Positive ion FAB mass spectra at high resolution were obtained on a VG ZAB-SE instrument and negative ion spectra at low resolution were obtained by nanoelectrospray on a Thermoquest LCQ ion trap instrument. IR spectra were in Nujol mulls unless otherwise specified. Merck 9385 silica gel was used for flash chromatography. Organic extracts were dried over Na2SO4 and solvents were evaporated under reduced pressure. Sodium or ammonium phosphate buffer solutions were prepared from NaH2PO4.2H2O or NH4H2PO4 at the specified molarities in water and adjusted to the required pH value with 2 M aq. NaOH. HPLC data were obtained on Waters equipment using a reverse-phase column [Merck Lichrosphere RP8 column (Cat. No. 50832)]. UV detection was with a Waters 484 detector at 254 nm. Preparative HPLC was performed on a 2×30 cm column (Waters C18 packing material, Cat. No. 20594). 1-Acetylindoline (20) and 1-acetyl-5-bromoindoline (21) were prepared by literature methods. 5-Bromoindoline (22) was obtained by acidic methanolysis of 1-acetyl-5-bromoindoline (cf preparation of 12). 1,5-Diacetylindoline was prepared as described (23) but using 1,2-dichloroethane instead of carbon disulfide as solvent. 1-(2-Nitrophenylethyl) phosphate (24) was prepared as described (25). 4-Methoxyindole was prepared as described (26), reduced to 4-methoxyindoline as described (27) and acetylated to give 1-acetyl-4-methoxyindoline (28). N,N-Dimethyl-2-methyl-3-nitroaniline was prepared by a modification of a previously described method (29). Amberlite XAD-2 resin (Merck) was purified before use by exhaustive extraction with ethanol in a Soxhlet thimble, until the UV spectrum of the extract showed no absorption.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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